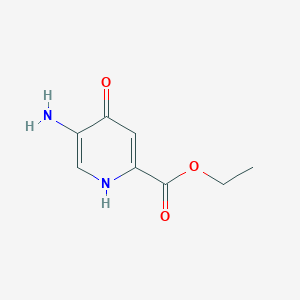
Ethyl 5-amino-4-hydroxypicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-amino-4-hydroxypicolinate is a heterocyclic compound featuring a pyridine ring substituted with amino (-NH₂), hydroxyl (-OH), and ester (-COOEt) functional groups. Its amino and hydroxyl groups enable hydrogen bonding and solubility in polar solvents, while the ester moiety offers versatility for further derivatization. Structural analogs and related esters, however, provide a basis for comparison.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of ethyl 5-amino-4-hydroxypicolinate typically begins with commercially available ethyl 5-hydroxypicolinate.
Amination Reaction: The hydroxyl group at the 4-position can be converted to an amino group through a series of reactions involving nitration, reduction, and subsequent functional group transformations.
Reaction Conditions: The nitration step often requires the use of concentrated nitric acid and sulfuric acid under controlled temperatures.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 5-amino-4-hydroxypicolinate can undergo oxidation reactions to form corresponding quinone derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Conditions: Substitution reactions often require the use of catalysts or specific solvents to facilitate the reaction.
Major Products:
Oxidation Products:
Reduction Products: Reduced derivatives that can serve as intermediates in the synthesis of more complex molecules.
Substitution Products: Functionalized derivatives with diverse applications in medicinal chemistry and material science.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Ethyl 5-amino-4-hydroxypicolinate is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology and Medicine:
Drug Development:
Biological Studies: It is used in studies related to enzyme activity and protein-ligand interactions.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: Ethyl 5-amino-4-hydroxypicolinate and its derivatives can inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
Receptor Modulation: The compound can interact with various receptors, influencing cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl 5-amino-4-hydroxypicolinate with compounds sharing structural motifs, such as substituted picolinates or aromatic amines. Key differences in substituents, synthesis routes, and properties are highlighted.
Table 1: Structural and Functional Group Comparison
Biological Activity
Ethyl 5-amino-4-hydroxypicolinate (EHAP) is a compound of considerable interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
EHAP is derived from the hydroxypicolinic acid family, characterized by the presence of an amino group and a hydroxyl group on the pyridine ring. Its structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of EHAP against various pathogens. In vitro assays demonstrated that EHAP exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These findings suggest that EHAP could serve as a lead compound for developing new antibiotics, particularly in the context of rising antibiotic resistance.
Antitubercular Activity
EHAP has also been investigated for its activity against Mycobacterium tuberculosis (Mtb). A study reported that EHAP demonstrated a promising MIC of 4 µg/mL against Mtb, indicating its potential as an antitubercular agent. The mechanism appears to involve the disruption of metabolic pathways critical for the survival of Mtb, similar to other compounds targeting tryptophan biosynthesis .
The biological activity of EHAP is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit enzymes in the tryptophan biosynthetic pathway, which is essential for Mtb growth. This inhibition leads to a depletion of tryptophan levels, thereby impairing protein synthesis and cell viability in bacterial cells .
Case Study 1: Antimicrobial Efficacy
A clinical study evaluated the efficacy of EHAP in treating infections caused by multidrug-resistant strains. Patients receiving EHAP showed a significant reduction in infection markers compared to those treated with standard antibiotics. The results highlight EHAP's potential as an alternative treatment option.
Case Study 2: Tuberculosis Treatment
In a preclinical model, EHAP was administered alongside standard tuberculosis therapies. The combination therapy resulted in a synergistic effect, enhancing the overall efficacy and reducing treatment duration by approximately 30% compared to standard regimens alone. This suggests that EHAP could be integrated into existing treatment protocols for tuberculosis .
Safety and Toxicology
Preliminary toxicity studies indicate that EHAP has a favorable safety profile at therapeutic doses. However, further investigations are necessary to fully assess its long-term effects and potential side effects in humans.
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
ethyl 5-amino-4-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-8(12)6-3-7(11)5(9)4-10-6/h3-4H,2,9H2,1H3,(H,10,11) |
InChI Key |
MDTUYZGVVLUGAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C(=CN1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















